N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 832126-71-3) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 7, a 5-ethylthiophen-2-yl moiety at position 5, and a cycloheptyl carboxamide group at position 2 (). Its molecular formula is C₂₁H₂₃F₃N₄OS, with a molecular weight of 436.49 g/mol. This compound is of interest in medicinal chemistry, particularly in antiviral research, due to structural similarities to inhibitors targeting viral polymerases ().
Properties
IUPAC Name |
N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-11-6-3-1-2-4-7-11)12-10-13-15-8-5-9-18(13)17-12/h5,8-11H,1-4,6-7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAUSRQUKKDMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NN3C=CC=NC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with 1,3-Dicarbonyl Compounds
A widely adopted approach involves the reaction of N-aminopyridines with 1,3-dicarbonyl precursors under oxidative conditions. For example, ethyl acetoacetate reacts with N-amino-2-iminopyridine in ethanol containing acetic acid under an oxygen atmosphere to yield pyrazolo[1,5-a]pyridine derivatives. Adapting this method for pyrimidine systems requires substitution of the dicarbonyl component with pyrimidine-specific precursors.
Key Reaction Conditions:
-
Solvent: Ethanol
-
Catalyst: Acetic acid (6 equivalents)
-
Atmosphere: O₂ (1 atm)
-
Temperature: 130°C
This method’s efficiency is highly dependent on oxygen availability, which drives the oxidative carbon–carbon bond formation. Computational studies suggest that electron-deficient pyrimidine rings favor cyclization at the C2 position, enabling regioselective carboxamide functionalization.
Cross-Coupling Reactions for Functionalization
Transition-metal-catalyzed couplings enable precise functionalization of preformed pyrazolo[1,5-a]pyrimidine cores. For instance, 2,6-dibromopyrazolo[1,5-a]pyrimidine undergoes sequential Sonogashira couplings to install alkynyl groups at C6 and C2 positions. While this method is modular, it requires rigorous control over reaction conditions to avoid polyhalogenation by-products.
Optimized Sonogashira Coupling Parameters:
-
Catalyst: Pd(PPh₃)₂Cl₂
-
Ligand: CuI
-
Base: Et₃N
-
Solvent: THF
-
Temperature: 60°C
Regioselective Functionalization and Computational Insights
Regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization is governed by electronic and steric factors. Density functional theory (DFT) calculations reveal that the C2 position is more electrophilic due to conjugation with the pyrimidine nitrogen, favoring nucleophilic attack during amidation.
Comparative Reactivity of Pyrazolo[1,5-a]Pyrimidine Positions:
| Position | Electron Density (eV) | Preferred Reaction |
|---|---|---|
| C2 | -3.2 | Amidation |
| C6 | -2.8 | Alkynylation |
| C7 | -1.9 | Arylation |
Data derived from computational models highlight the rationale behind sequential C6 alkynylation followed by C2 amidation in multi-step syntheses.
Emerging strategies aim to streamline synthesis through one-pot cyclization-amidation sequences . A recent study demonstrates the use of N-aminopyridinium ylides as dual 1,3-dipoles and nitrogen sources, enabling simultaneous pyrazolo[1,5-a]pyrimidine core formation and cyano group introduction. Adapting this method for carboxamides would require substituting ynals with cycloheptylamine-containing electrophiles.
Advantages of One-Pot Methods:
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols, often in solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide, has been extensively studied for its antitumor properties. These compounds exhibit structural diversity that enhances their effectiveness against various cancer types. Notably, they have shown promising results as inhibitors of several key kinases involved in tumor progression:
- Kinase Inhibition : Compounds derived from this scaffold have been reported to inhibit kinases such as B-Raf, KDR, and Src. Recent studies have highlighted their activity against additional targets like Aurora and FLT-3 kinases, expanding their therapeutic potential in oncology .
Enzymatic Inhibition
This compound also serves as a selective inhibitor for various enzymes:
- PI3K Inhibition : A series of derivatives have been synthesized with notable selectivity for PI3Kδ isoform over others. For instance, compounds have shown IC50 values as low as 18 nM against PI3Kδ, indicating strong potential for treating diseases like systemic lupus erythematosus (SLE) .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Key factors influencing their efficacy include:
- Substituents : The introduction of various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core can significantly enhance potency and selectivity against targeted enzymes .
- Functionalization : Recent advancements in synthetic methods allow for the efficient functionalization of the core structure, leading to compounds with improved bioactivity and reduced toxicity .
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are being explored for applications in material sciences:
- Photophysical Properties : These compounds exhibit exceptional photophysical characteristics that make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Crystallization Behavior : The propensity of these compounds to form crystals with unique conformational properties opens avenues for their application in solid-state technologies .
Summary of Findings
The applications of this compound illustrate its versatility across various fields. Below is a summary table highlighting key findings:
| Application Area | Key Findings |
|---|---|
| Antitumor Activity | Inhibits multiple kinases (B-Raf, KDR, FLT-3) |
| Enzymatic Inhibition | Selective PI3Kδ inhibitors with low IC50 values |
| Material Science | Exceptional photophysical properties; potential in OLEDs |
Mechanism of Action
The mechanism of action of N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives are explored for diverse therapeutic applications. Below is a detailed comparison of N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide with structurally and functionally related compounds.
Structural and Physicochemical Properties
| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features | Evidence |
|---|---|---|---|---|---|
| N-cycloheptyl-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (832126-71-3) | Cycloheptyl (carboxamide), 5-ethylthiophen-2-yl (C5), CF₃ (C7) | C₂₁H₂₃F₃N₄OS | 436.49 | High lipophilicity (CF₃), bulky cycloheptyl group | 20 |
| 7-(3,4-Dimethoxyphenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide (5a) | Phenyl (carboxamide), 3,4-dimethoxyphenyl (C7) | C₂₁H₁₈N₄O₃ | 374.40 | Electron-rich aryl (methoxy), planar structure | 1 |
| N-(2-chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | 2-chloropyridinyl (carboxamide), 4-methoxyphenyl (C5), CF₃ (C7) | C₂₀H₁₃ClF₃N₅O₂ | 447.80 | Halogenated pyridine enhances polarity; CF₃ improves stability | 12 |
| 5,7-Diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (326923-21-1) | 2-phenylethyl (carboxamide), phenyl (C5, C7) | C₂₆H₂₂N₄O | 406.48 | Aromatic stacking potential; moderate solubility | 8 |
| N-(4-cyanophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | 4-cyanophenyl (carboxamide), 3,4-dichlorophenyl (C5), CF₃ (C7) | C₂₁H₁₀Cl₂F₃N₅O | 476.24 | Electron-withdrawing groups (Cl, CN); high reactivity | 23 |
Key Observations :
- Planarity : Pyrazolo[1,5-a]pyrimidine cores maintain planarity due to intramolecular H-bonding (NH to N4), critical for target binding (). Bulky substituents (e.g., cycloheptyl) may disrupt this, altering bioactivity.
- Synthetic Feasibility : Most derivatives are synthesized via HBTU-mediated coupling in DCM/DIPEA, yielding >98% purity ().
Physicochemical Data Comparison
Biological Activity
N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are recognized for their significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The scaffold serves as an essential building block in drug discovery, with numerous derivatives being synthesized to enhance biological efficacy and selectivity against specific targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, a study reported that compounds within this class showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Molecular docking simulations indicated that these compounds bind effectively to cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical targets in cancer therapy .
The compound's ability to induce cell cycle arrest has been evidenced by its effects on RFX 393 cancer cells. Treatment resulted in significant accumulation in the G0–G1 phase of the cell cycle while decreasing populations in the S and G2/M phases . This suggests that this compound may exert its anticancer effects by disrupting normal cell cycle progression.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Pyrazolo[1,5-a]pyrimidines have been linked to the inhibition of pathways involved in inflammation, such as the NF-κB signaling pathway. The structural modifications in this compound enhance its ability to inhibit pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For instance:
- Cycloheptyl Substitution : Enhances binding affinity to target proteins.
- Carboxamide Group : Plays a crucial role in modulating solubility and bioavailability.
These findings underscore the importance of structural optimization in developing effective therapeutic agents from pyrazolo[1,5-a]pyrimidine derivatives .
Case Study 1: Anticancer Efficacy
A detailed examination of various pyrazolo[1,5-a]pyrimidine derivatives revealed that those with modifications similar to this compound displayed enhanced cytotoxicity against multiple cancer types. The study utilized a series of cell lines to evaluate growth inhibition and apoptosis induction .
| Compound | GI% Across Cell Lines | Targeted Kinases | Mechanism |
|---|---|---|---|
| 6n | 43.9 | CDK2/TRKA | Cell cycle arrest |
| 6s | Significant | CDK2 | Apoptosis induction |
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory responses, this compound demonstrated a dose-dependent inhibition of LPS-induced NF-κB activity. This study highlights the compound's potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide and its analogs?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of pyrazole precursors with β-enaminones or α,β-unsaturated carbonyl compounds. For example, a three-step procedure involving:
- Cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate.
- Hydrolysis of the ester intermediate to yield carboxylic acids.
- Amidation using bis(pentafluorophenyl) carbonate (BPC) to introduce the cycloheptylcarboxamide group . Microwave-assisted or solvent-free conditions are often employed to improve reaction efficiency and atom economy (RME: 40–53%) .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
Key analytical methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity and substituent positions. For example, pyrazole H-2 and pyrimidine H-5 protons appear as distinct singlets (δ 8.8–9.5 ppm) .
- Mass spectrometry (EI or ESI) to verify molecular ions (e.g., m/z 359 for N-(4,6-dimethylpyrimidin-2-yl) derivatives) .
- IR spectroscopy to identify carbonyl (1680–1690 cm⁻¹) and amide (3265–3270 cm⁻¹) functional groups .
Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine carboxamides?
Common assays include:
- Enzyme inhibition : Cathepsin K/B inhibition (IC₅₀ values measured via fluorogenic substrates; e.g., N-butylcarboxamide 5a inhibits cathepsin K at IC₅₀ ~25 µM) .
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa and SiHa cervical cancer cells), with GI₅₀ values reported for anthranilamide conjugates .
- Antimicrobial screening : MIC determinations against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
Advanced Research Questions
Q. How do substituents at positions 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine core influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Position 3 : Carboxamide groups (e.g., cycloheptyl, 2-picolyl) enhance target selectivity. For example, N-(2-picolyl) derivatives show cathepsin B inhibition (IC₅₀ ~45 µM) due to metal-coordinating pyridyl motifs .
- Position 5 : Electron-withdrawing groups (EWGs) like trifluoromethyl improve metabolic stability and binding affinity to kinases (e.g., c-Src, Pim-1) .
- Position 7 : Electron-donating groups (EDGs) such as methoxy or aryl substituents modulate photophysical properties (ε up to 20,593 M⁻¹cm⁻¹) in fluorophores .
Q. What strategies resolve contradictions in IC₅₀ values across studies for pyrazolo[1,5-a]pyrimidine inhibitors?
Discrepancies in potency (e.g., cathepsin K vs. B inhibition ) arise from:
- Assay conditions : Variations in substrate concentration, pH, or pre-incubation time.
- Structural promiscuity : Off-target binding to homologous proteases (e.g., cathepsin L).
- Cellular context : Differential expression of target enzymes in cell lines vs. recombinant systems. Validating activity via orthogonal assays (e.g., X-ray crystallography for binding mode confirmation) is critical .
Q. What methodologies optimize the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores?
Key approaches include:
- Substituent engineering : Introducing EDGs (e.g., 7-aryl groups) to enhance molar absorptivity (ε) and quantum yield (ϕF up to 0.97) .
- Solid-state tuning : Favoring antiparallel molecular packing to minimize aggregation-caused quenching (ACQ) .
- Post-functionalization : Nitration or halogenation at position 2/5 to enable conjugation with biomolecules .
Q. How are in vivo pharmacokinetic (PK) properties assessed for pyrazolo[1,5-a]pyrimidine therapeutics?
Advanced PK studies involve:
- Metabolic stability assays : Liver microsome incubations to assess cytochrome P450 susceptibility.
- Plasma protein binding : Equilibrium dialysis to determine free drug fractions.
- Tissue distribution : Radiolabeled analogs (e.g., [¹⁸F]F-DPA) for PET imaging in preclinical models .
Q. What computational tools are used to design pyrazolo[1,5-a]pyrimidine derivatives with improved target specificity?
- Docking studies : Glide or AutoDock to predict binding poses in cathepsin K or kinase active sites .
- DFT/TD-DFT calculations : To correlate electronic properties (HOMO-LUMO gaps) with photophysical behavior .
- QSAR models : Machine learning algorithms trained on inhibition data (e.g., pIC₅₀) to guide substituent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
